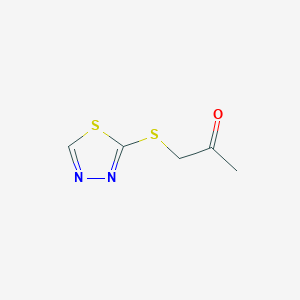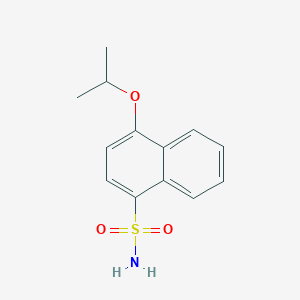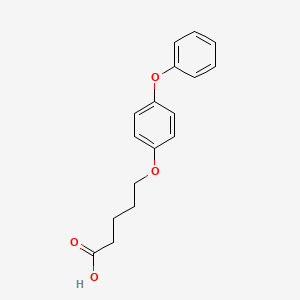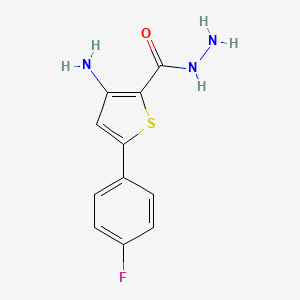
(1S)-1-(1,3-dioxaindan-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(1,3-dioxaindan-5-yl)ethan-1-ol, commonly known as 1,3-dioxaindan-5-ol or dioxaindan, is an organic compound that has been widely studied due to its unique chemical structure and potential applications in various scientific fields. It is a bicyclic compound with a five-membered ring containing two oxygen atoms and an ethoxy group. Dioxaindan is an important intermediate for the synthesis of other organic compounds and has been applied in the production of pharmaceuticals, agrochemicals, and other industrial products. In addition, dioxaindan has been studied for its biological activities, including its potential as an anti-inflammatory and anti-cancer agent.
Aplicaciones Científicas De Investigación
Dioxaindan has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of pharmaceuticals and agrochemicals. In addition, dioxaindan has been studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models.
Mecanismo De Acción
The exact mechanism of action of dioxaindan is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the metabolism of lipids and proteins. It is also thought to reduce inflammation by blocking the activity of certain pro-inflammatory cytokines. In addition, dioxaindan has been shown to induce apoptosis in cancer cells, which is the process of programmed cell death.
Biochemical and Physiological Effects
Dioxaindan has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). In addition, dioxaindan has been shown to reduce the levels of certain enzymes involved in the metabolism of lipids and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dioxaindan has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction conditions are mild. In addition, it is a relatively stable compound that does not require special storage conditions. However, there are some limitations to using dioxaindan in laboratory experiments. For example, it is a relatively expensive compound, and it is not readily available commercially. In addition, it can be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for research on dioxaindan. For example, further studies could be conducted to determine the exact mechanism of action of dioxaindan and its effects on different types of cancer cells. In addition, further research could be conducted to determine the potential therapeutic applications of dioxaindan and its potential side effects. Finally, future research could be conducted to develop more efficient and cost-effective methods for synthesizing dioxaindan.
Métodos De Síntesis
Dioxaindan can be synthesized through two different methods. The first method involves the condensation of 1,3-dioxane-2-one and ethyl acetoacetate. This reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by precipitation. The second method involves the reaction of 1,3-dioxane-2-one and ethyl acetoacetate, which is catalyzed by acid, such as sulfuric acid or trifluoroacetic acid. The product is then isolated by distillation. Both of these methods are commonly used to synthesize dioxaindan in the laboratory.
Propiedades
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKALZZEGVFZQA-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[6-chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B6143048.png)
![4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol](/img/structure/B6143066.png)
![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)

![2-chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B6143098.png)

![3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143117.png)
![4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B6143121.png)
